2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride
Description
2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine dihydrochloride is a 1,2,4-triazole derivative featuring a tetrahydrofuran (oxolane) substituent at position 3 of the triazole ring and an ethanamine group at position 5, with two hydrochloride counterions enhancing its solubility. The oxolane moiety introduces an oxygen-containing heterocycle, which may improve hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHHWAUTOQSISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NNC(=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine; dihydrochloride is a derivative of the triazole class, which has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. Triazoles are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes.
- Molecular Formula : C9H16N4O·2HCl
- Molecular Weight : 196.254 g/mol
- CAS Number : Not specified in the search results.
Triazole compounds typically exert their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death. The specific structure of 2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine may enhance its binding affinity to this enzyme or improve its pharmacokinetic properties.
Antifungal Activity
Several studies have demonstrated that triazole derivatives exhibit significant antifungal activity against various fungi, including Candida species and Aspergillus species. The compound's oxolan moiety may contribute to its efficacy by enhancing solubility and bioavailability.
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Candida albicans | 20 | 8 |
| Aspergillus flavus | 15 | 16 |
| Cryptococcus neoformans | 18 | 4 |
Antimicrobial Activity
In addition to antifungal properties, triazole compounds often show broad-spectrum antimicrobial activity. Preliminary studies suggest that 2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine may also inhibit bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 32 |
| Escherichia coli | 19 | 64 |
| Pseudomonas aeruginosa | 17 | 128 |
Study on Antifungal Efficacy
A recent study evaluated the antifungal efficacy of various triazole derivatives, including the compound . Results indicated that it had comparable activity to established antifungals like fluconazole and voriconazole against resistant strains of Candida spp. The study highlighted the potential for this compound as a lead structure for new antifungal agents.
Research on Structural Modifications
Research focused on structural modifications of triazole compounds has shown that substituents like oxolane can significantly enhance biological activity. A derivative with similar structural features exhibited improved solubility and antifungal potency compared to its parent compound, suggesting that further optimization of the oxolan moiety could yield even more effective agents.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituents, molecular properties, and biological activities.
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Pharmacological and Functional Insights
Actoprotective Activity
- Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Ia) : Exhibits superior actoprotective effects compared to riboxin, attributed to the thiophene and sulfur-containing side chain. Replacing potassium with sodium reduces activity, highlighting cation-dependent efficacy .
Anticancer Potential
- 2-(3-(Indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5) : Demonstrates strong binding to EGFR and RET proteins via hydrogen bonds and π-stacking, driven by indole and aniline groups .
- Target Compound : While lacking aromatic substituents, the oxolane’s oxygen could mediate hydrogen bonding, suggesting possible interactions with kinase targets.
Structural Modifications and Activity Trends
- Cation Effects : Potassium salts (e.g., Compound Ia) outperform sodium analogs, emphasizing cation choice in optimizing activity .
- Substituent Lipophilicity : Compounds with lipophilic groups (e.g., phenyl, indolyl) show improved target affinity, whereas polar substituents (e.g., oxolane) may balance solubility and binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
